(3-(Dimethylphosphoryl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Dimethylphosphoryl)phenyl)boronic acid is a boronic acid derivative with significant potential in various scientific fields. This compound is characterized by the presence of a dimethylphosphoryl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis and other applications.
Preparation Methods
The synthesis of (3-(Dimethylphosphoryl)phenyl)boronic acid typically involves the following steps:
Synthetic Routes: One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial-scale production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
(3-(Dimethylphosphoryl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine, altering the compound’s reactivity.
Substitution: The boronic acid moiety can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products: The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in organic synthesis.
Scientific Research Applications
(3-(Dimethylphosphoryl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(Dimethylphosphoryl)phenyl)boronic acid involves its interaction with various molecular targets:
Comparison with Similar Compounds
(3-(Dimethylphosphoryl)phenyl)boronic acid can be compared with other boronic acid derivatives:
Properties
Molecular Formula |
C8H12BO3P |
---|---|
Molecular Weight |
197.97 g/mol |
IUPAC Name |
(3-dimethylphosphorylphenyl)boronic acid |
InChI |
InChI=1S/C8H12BO3P/c1-13(2,12)8-5-3-4-7(6-8)9(10)11/h3-6,10-11H,1-2H3 |
InChI Key |
HXGAFCOGACQPQS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)P(=O)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.